Cas no 59104-21-1 (2-(4-Bromophenyl)-acetamidine)

2-(4-Bromophenyl)-acetamidine is a brominated aromatic acetamidine derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a 4-bromophenyl group attached to an acetamidine moiety, making it a versatile intermediate for constructing more complex molecules. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amidine group offers nucleophilic character for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor ligands. Its stability and well-defined reactivity profile make it a reliable building block for targeted synthetic applications.
2-(4-Bromophenyl)-acetamidine structure
2-(4-Bromophenyl)-acetamidine structure
Product Name:2-(4-Bromophenyl)-acetamidine
CAS No:59104-21-1
MF:C8H10BrClN2
MW:249.535399913788
MDL:MFCD08752289
CID:366975
PubChem ID:21499748
Update Time:2025-06-11

2-(4-Bromophenyl)-acetamidine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromophenyl)acetamidine hydrochloride
    • 2-(4-Bromophenyl)-acetamidine
    • 2(4-Bromo-phenyl)-acetamidine
    • 2-(4-BROMO-PHENYL)-ACETAMIDINE HCL
    • 2-(4-Bromophenyl)ethanimidamide hydrochloride
    • Benzeneethanimidamide,4-bromo-
    • 2-(4-Bromo-phenyl)-acetamidine hydrochloride
    • 2-(4-bromophenyl)ethanimidamide(SALTDATA: HCl 0.15H2O)
    • CHEMBRDG-BB 4012622
    • SY143846
    • 2-(4-bromophenyl)ethanimidamide;hydrochloride
    • F1905-7021
    • SCHEMBL11874583
    • AKOS022177807
    • MFCD08752289
    • Z1518844582
    • DTXSID90615041
    • 6487-97-4
    • EN300-118836
    • AB48908
    • TS-03415
    • 2-(4-BROMOPHENYL)ACETIMIDAMIDE HYDROCHLORIDE
    • 59104-21-1
    • E84235
    • (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1)
    • MDL: MFCD08752289
    • Inchi: 1S/C8H9BrN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
    • InChI Key: WJPKYOOURIMUTE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CC(=N)N.Cl

Computed Properties

  • Exact Mass: 211.99500
  • Monoisotopic Mass: 247.97159g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.9Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 308.3±44.0 °C at 760 mmHg
  • PSA: 49.87000
  • LogP: 2.72760

2-(4-Bromophenyl)-acetamidine Security Information

2-(4-Bromophenyl)-acetamidine Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-(4-Bromophenyl)-acetamidine Pricemore >>

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Additional information on 2-(4-Bromophenyl)-acetamidine

Professional Introduction to 2-(4-Bromophenyl)-acetamidine (CAS No. 59104-21-1)

2-(4-Bromophenyl)-acetamidine, with the chemical formula C8H8N2Bromine, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 59104-21-1, has garnered considerable attention due to its versatile applications in drug development and molecular research. The presence of a bromine substituent on the phenyl ring and the amidine functional group makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural features of 2-(4-Bromophenyl)-acetamidine contribute to its reactivity and utility in synthetic chemistry. The bromine atom on the phenyl ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These transformations are pivotal in constructing complex molecular architectures, which are often required in the design of novel therapeutic agents. Additionally, the amidine group can participate in hydrogen bonding interactions, making it a useful component in the development of peptidomimetics and protein-protein interaction inhibitors.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in various biological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. 2-(4-Bromophenyl)-acetamidine has emerged as a key building block in the synthesis of PPI inhibitors due to its ability to mimic peptide structures while offering improved pharmacokinetic properties. For instance, derivatives of this compound have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are overexpressed in many cancer cell lines.

Moreover, the compound's potential in medicinal chemistry extends to the development of antimicrobial agents. The bromophenyl moiety is known to exhibit broad-spectrum antimicrobial activity, making it an attractive scaffold for designing novel antibiotics. Recent studies have demonstrated that 2-(4-Bromophenyl)-acetamidine-based derivatives can interfere with bacterial cell wall synthesis and DNA replication, offering promising leads for combating drug-resistant bacterial strains.

The synthesis of 2-(4-Bromophenyl)-acetamidine typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the bromination of 4-aminobenzonitrile followed by reductive amination or ammonolysis to introduce the amidine functionality. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organocatalytic transformations, have further refined the preparation of this compound, enabling higher yields and purities.

The pharmacological profile of 2-(4-Bromophenyl)-acetamidine has been extensively studied in preclinical models. Its derivatives have shown potential as kinase inhibitors, protease inhibitors, and even as modulators of ion channels. For example, modifications to the amidine group can fine-tune the compound's solubility and binding affinity to target proteins. Such structural optimization is critical for achieving high efficacy and minimal side effects in therapeutic applications.

In conclusion, 2-(4-Bromophenyl)-acetamidine (CAS No. 59104-21-1) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.

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